Cas no 35237-64-0 ((11Z)-Tetradecenal)
(11Z)-Tetradecenal Chemical and Physical Properties
Names and Identifiers
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- 11-Tetradecenal, (11Z)-
- CIS-11-TETRADECENAL
- (Z)-11-[3-(dimethylamino)propylidene]-2-(2-hydroxyethyl)-6,11-dihydrodibenz[b,e]oxepin
- (Z)-11-< 3-(dimethylamino)propylidene> -2-(2-hydroxyethyl)-6,11-dihydrodibenz< b,e> oxepin
- (Z)-11-tetradecenal
- (Z)-octadec-11-enoic acid
- 11Z-octadecenoic acid
- asclepic acid
- CHEMBL294777
- cis-11-(3-dimethylaminopropylidene)-2-(2-hydroxyethyl)-6,11-dihydrodibenz[b,e]oxepin
- cis-vaccenic acid
- Olopatadi
- tetradec-11c-enal
- vaccenic acid
- EINECS 252-455-1
- 2AV012RGIZ
- AI3-35938
- 11-Tetradecenal, (Z)-
- DTXSID2041258
- NS00029807
- (11Z)-Tetradecenal
- (Z)-11-Tetradecen-1-al
- UNII-2AV012RGIZ
- CHEBI:179482
- SPFYVVCZIOLVOK-ARJAWSKDSA-N
- Z-11-Tetradecenal
- 11-tetradecenal, Z
- LMFA06000177
- TETRADECENAL, (Z)-11-
- SCHEMBL591730
- 11Z-Tetradecenal
- (Z)-Tetradec-11-enal
- Q27254491
- (11Z)-TETRADEC-11-ENAL
- (11Z)-11-tetradecenal
- 35237-64-0
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- Inchi: 1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3-
- InChI Key: SPFYVVCZIOLVOK-ARJAWSKDSA-N
- SMILES: O=CCCCCCCCCC/C=C\CC
Computed Properties
- Exact Mass: 210.19848
- Monoisotopic Mass: 210.198365
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 11
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 5
Experimental Properties
- Density: 0.839±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 290°Cat760mmHg
- Flash Point: 132.7°C
- Refractive Index: 1.448
- Solubility: Almost insoluble (0.015 g/l) (25 º C),
- PSA: 17.07
- LogP: 4.66240
(11Z)-Tetradecenal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T291670-15mg |
(11Z)-Tetradecenal |
35237-64-0 | 15mg |
$64.00 | 2023-05-17 | ||
| TRC | T291670-30mg |
(11Z)-Tetradecenal |
35237-64-0 | 30mg |
$115.00 | 2023-05-17 | ||
| TRC | T291670-75mg |
(11Z)-Tetradecenal |
35237-64-0 | 75mg |
$276.00 | 2023-05-17 | ||
| TRC | T291670-150mg |
(11Z)-Tetradecenal |
35237-64-0 | 150mg |
$511.00 | 2023-05-17 | ||
| TRC | T291670-500mg |
(11Z)-Tetradecenal |
35237-64-0 | 500mg |
$ 1800.00 | 2023-09-06 |
(11Z)-Tetradecenal Related Literature
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1. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on (11Z)-Tetradecenal
Introduction to (11Z)-Tetradecenal and Its Significance in Modern Chemical Research
(11Z)-Tetradecenal, with the CAS number 35237-64-0, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This linear aldehyde, characterized by its 14-carbon chain and a trans double bond at the 11th carbon position, plays a crucial role in various biochemical pathways and has potential applications in the development of novel therapeutic agents.
The chemical structure of (11Z)-Tetradecenal can be represented as CH₃(CH₂)₁₀=CHCHO. This configuration imparts unique physicochemical properties to the compound, making it an interesting candidate for studying lipid metabolism, signaling pathways, and cellular processes. The presence of the aldehyde group at one end of the molecule allows for diverse chemical modifications, which are essential for synthesizing complex molecules used in drug discovery.
In recent years, research on (11Z)-Tetradecenal has been particularly focused on its role in cellular communication and stress response mechanisms. Studies have demonstrated that this compound can interact with various intracellular receptors and enzymes, influencing gene expression and metabolic pathways. For instance, it has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid homeostasis and inflammation.
One of the most compelling aspects of (11Z)-Tetradecenal is its potential as a precursor in the synthesis of bioactive molecules. Researchers have explored its utility in creating derivatives that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The ability to functionalize the aldehyde group opens up numerous possibilities for designing molecules with tailored biological activities.
The synthesis of (11Z)-Tetradecenal typically involves organic reactions such as aldol condensation or hydroformylation of appropriate precursors. Advanced synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating its use in both laboratory research and industrial applications. The development of efficient synthetic routes has been a key focus in recent studies, aiming to make large-scale production more feasible.
Moreover, (11Z)-Tetradecenal has found applications in the field of flavor and fragrance chemistry. Its distinct odor profile makes it a valuable component in perfumes and food additives. The compound's ability to mimic natural aroma compounds has been exploited to create synthetic fragrances that are both cost-effective and environmentally friendly.
In academic research, (11Z)-Tetradecenal serves as a model compound for understanding the effects of unsaturated aldehydes on biological systems. Studies using this compound have provided insights into how such molecules can influence cell signaling and tissue development. For example, researchers have investigated its role in plant growth regulation and stress responses, highlighting its significance beyond human health applications.
The pharmacological potential of (11Z)-Tetradecenal has also been explored in preclinical models. Preliminary studies suggest that it may have therapeutic benefits in conditions related to lipid metabolism disorders and inflammation. By targeting specific enzymatic pathways, this compound could potentially lead to new treatments for metabolic syndromes and related diseases.
As research continues to uncover new applications for (11Z)-Tetradecenal, advancements in analytical techniques have enhanced our ability to study its interactions within complex biological systems. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) have been instrumental in characterizing this compound's behavior in vitro and in vivo.
The future prospects for (11Z)-Tetradecenal are promising, with ongoing studies focusing on optimizing its synthesis and exploring new derivatives with enhanced biological activity. Collaborative efforts between chemists, biologists, and pharmacologists are expected to yield innovative applications for this versatile compound. As our understanding of its mechanisms of action evolves, so too will its potential contributions to medicine and biotechnology.